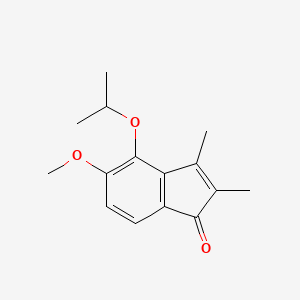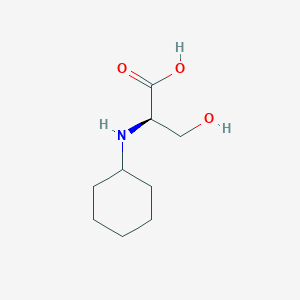![molecular formula C20H13NO B14202232 [1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl- CAS No. 858035-55-9](/img/structure/B14202232.png)
[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position and a benzoyl group at the 2’-position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Introduction of Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Various functionalized biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Medicine:
Pharmaceuticals: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- involves its interaction with specific molecular targets and pathways. The carbonitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the benzoyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl-
- [1,1’-Biphenyl]-3-carbonitrile, 4’-benzoyl-
- [1,1’-Biphenyl]-3-carbonitrile, 2’-acetyl-
Uniqueness:
- Positional Isomerism: The unique positioning of the carbonitrile and benzoyl groups in [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- imparts distinct chemical and physical properties compared to its isomers.
- Functional Group Interactions: The specific arrangement of functional groups allows for unique interactions and reactivity patterns, making it valuable for targeted applications in various fields.
Properties
CAS No. |
858035-55-9 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-15-7-6-10-17(13-15)18-11-4-5-12-19(18)20(22)16-8-2-1-3-9-16/h1-13H |
InChI Key |
ZPGZCNUEYDUPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)

![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)

![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
